Cas no 486-99-7 (1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-)

486-99-7 structure
Productnaam:1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-
1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-
- CALYCOTOMINE
- (+/-) calycotomine
- (+/-)-calycotomine
- (+-)-(6,7-Dimethoxy-1,2,3,4-tetrahydro-[1]isochinolyl)-methanol
- (+-)-(6,7-dimethoxy-1,2,3,4-tetrahydro-[1]isoquinolyl)-methanol
- (+)-Calycotomine
- (6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolyl)methanol
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
- AA277
- AB31032
- AC1LCSPC
- CTK8A3375
- SureCN1817701
- 1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-,(1S)-
- MFCD01863270
- 486-99-7
- [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methanol
- 1-Isoquinolinemethanol, 1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-
- SCHEMBL3667523
-
- Inchi: InChI=1S/C12H17NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h5-6,10,13-14H,3-4,7H2,1-2H3/t10-/m1/s1
- InChI-sleutel: JVLGDDNDVOSMSI-SNVBAGLBSA-N
- LACHT: OC[C@@H]1C2C=C(C(OC)=CC=2CCN1)OC
Berekende eigenschappen
- Exacte massa: 223.12091
- Monoisotopische massa: 223.121
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 224
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 50.7A^2
- XLogP3: 0.6
Experimentele eigenschappen
- Smeltpunt: 135-139 °C
- PSA: 50.72
- LogboekP: 1.21170
1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)- Beveiligingsinformatie
- Veiligheidsinstructies: 24/25
1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)- Gerelateerde literatuur
-
1. NotesWilliam Bradley,K. H. Shah,A. R. Battersby,T. P. Edwards,E. B. McCall,B. B. Millward,D. Güren,T. Urbański,Ernst D. Bergmann,Zvi Pelchowicz J. Chem. Soc. 1959 1908
-
Mikiko Sodeoka,Yoshitaka Hamashima Chem. Commun. 2009 5787
-
Wangsheng Liu,Shasha Liu,Ruiwen Jin,Hao Guo,Jinbo Zhao Org. Chem. Front. 2015 2 288
-
4. 698. Ipecacuanha alkaloids. Part VI. The absolute stereochemistry at position 1 of emetine by chemical correlation with the natural amino-acidsA. R. Battersby,R. Binks,T. P. Edwards J. Chem. Soc. 1960 3474
-
Md. Moaz Ahmed Asif,Susmita Roy Lisa,Nazmul Qais RSC Adv. 2023 13 11010
486-99-7 (1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-) Gerelateerde producten
- 493-48-1(Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-, (1S)-)
- 4356-47-2((6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol)
- 1806031-58-2(Ethyl 2-chloro-3-(difluoromethyl)-5-methylpyridine-4-acetate)
- 869634-05-9(Methyl 2-Fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate)
- 2229365-77-7(1-amino-2-3-fluoro-5-(trifluoromethyl)phenylpropan-2-ol)
- 34094-29-6(3-(4-methylcyclohexyl)propanal)
- 157983-35-2(3-(3-nitrophenyl)prop-2-en-1-amine)
- 1704221-46-4(4-(1-ethyl-1H-pyrazol-4-yl)but-3-en-2-amine)
- 2303436-96-4(3-Methyl-4-(trifluoroacetamido)-1,2-thiazole-5-carboxylic acid)
- 98475-12-8(1,3-dihydro-2-benzofuran-4-sulfonamide)
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk

Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
